molecular formula C12H13NO2 B587841 3-(6-methyl-1H-indol-3-yl)propanoic acid CAS No. 151590-29-3

3-(6-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B587841
CAS No.: 151590-29-3
M. Wt: 203.241
InChI Key: BZQVNBRRLIMNAA-UHFFFAOYSA-N
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Description

“3-(6-methyl-1H-indol-3-yl)propanoic acid” is an organic compound that belongs to the class of indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H13NO2 . The InChI code is 1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 203.24 . It has a melting point of 124-126 degrees Celsius . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Regioselective Synthesis : 3-(6-methyl-1H-indol-3-yl)propanoic acid and its derivatives can be synthesized via iron(III)-catalyzed hydroarylation, showcasing high regioselectivity and utility for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
  • Enantioselective Friedel-Crafts Alkylation : This compound can be prepared through enantioselective Friedel-Crafts alkylation with high yields and enantioselectivities, highlighting its potential in stereoselective synthesis (Bachu & Akiyama, 2010).

Crystal Structure and Molecular Geometry

  • Crystallographic Analysis : The crystal structure of derivatives, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, demonstrates important geometrical features that are significant in the pharmaceutical industry, with applications in methylation, detoxication, and antioxidation (Li, Liang, & Tai, 2009).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Novel compounds synthesized from (1H-indol-3-yl)-acetic acid have shown antimicrobial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Gadegoni & Manda., 2013).
  • Corrosion Inhibition : Derivatives like Schiff bases derived from L-Tryptophan and related compounds have been studied for their role in inhibiting corrosion of stainless steel in acidic environments, revealing their utility in industrial applications (Vikneshvaran & Velmathi, 2017).
  • Cytosolic Phospholipase A2α Inhibition : 3-(1-Aryl-1H-indol-5-yl)propanoic acids, designed as cPLA2α inhibitors, demonstrate the potential for therapeutic applications in inflammation and related diseases (Tomoo et al., 2014).

Future Directions

While specific future directions for “3-(6-methyl-1H-indol-3-yl)propanoic acid” were not found, indole derivatives have been the subject of ongoing research due to their potential biological activities . This suggests that further exploration of “this compound” and similar compounds could be a valuable area of study.

Properties

IUPAC Name

3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVNBRRLIMNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651659
Record name 3-(6-Methyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151590-29-3
Record name 3-(6-Methyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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